molecular formula C23H17N3O2 B11450703 2-[(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl]benzonitrile

2-[(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl]benzonitrile

Cat. No.: B11450703
M. Wt: 367.4 g/mol
InChI Key: QGSFOSBRJIKAKL-UHFFFAOYSA-N
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Description

2-[(3-BENZYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)METHYL]BENZONITRILE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-BENZYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)METHYL]BENZONITRILE typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with isatoic anhydride to form the quinazolinone core, followed by alkylation with benzyl bromide to introduce the benzyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is prioritized .

Chemical Reactions Analysis

Types of Reactions

2-[(3-BENZYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)METHYL]BENZONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazolinone derivatives, primary amines, and substituted benzyl compounds .

Scientific Research Applications

2-[(3-BENZYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)METHYL]BENZONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-BENZYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)METHYL]BENZONITRILE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(3-BENZYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)METHYL]BENZONITRILE is unique due to its specific quinazolinone core structure and the presence of both benzyl and benzonitrile groups. These structural features contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C23H17N3O2

Molecular Weight

367.4 g/mol

IUPAC Name

2-[(3-benzyl-2,4-dioxoquinazolin-1-yl)methyl]benzonitrile

InChI

InChI=1S/C23H17N3O2/c24-14-18-10-4-5-11-19(18)16-25-21-13-7-6-12-20(21)22(27)26(23(25)28)15-17-8-2-1-3-9-17/h1-13H,15-16H2

InChI Key

QGSFOSBRJIKAKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4C#N

Origin of Product

United States

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